molecular formula C19H14N2O2S2 B2552563 N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide CAS No. 304861-32-3

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B2552563
CAS No.: 304861-32-3
M. Wt: 366.45
InChI Key: GBGHBKVHUMZPLY-NJKRNUQASA-N
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Description

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is a synthetic thiazolidinone derivative intended for research purposes. This compound features a benzamide group attached to a 4-oxo-2-thioxothiazolidine core, which is further substituted with a 3-phenylallylidene moiety at the 5-position. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery research, particularly due to their potential biological activities. Structurally related molecules, specifically those based on the 4-oxo-5-(arylidene)-2-thioxothiazolidin-3-yl scaffold, have been extensively investigated as inhibitors of various biological targets. Promising research on analogous compounds has demonstrated potent inhibitory activity against carbonic anhydrase isoforms (CA, EC 4.2.1.1), including the tumor-associated hCA IX, suggesting a potential role in cancer research . Furthermore, such derivatives have shown notable anti-proliferative effects against human cancer cell lines, such as breast cancer MCF-7 and colorectal cancer Caco-2 cells, with certain analogs inducing apoptosis through the intrinsic mitochondrial pathway by modulating Bax/Bcl-2 protein expression and activating caspase-9 and caspase-3 . Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications or as a reference standard in biochemical assays to explore structure-activity relationships (SAR). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-17(15-11-5-2-6-12-15)20-21-18(23)16(25-19(21)24)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,20,22)/b10-7+,16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHBKVHUMZPLY-NJKRNUQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Substrates : 2-Thioxothiazolidin-4-one and cinnamaldehyde (3-phenylpropenal).
  • Catalyst : Piperidine or ammonium acetate.
  • Conditions : Microwave irradiation (100–120°C, 20–30 mins) or conventional heating (reflux in acetic acid, 4–6 hrs).
  • Yield : 70–85% with microwave assistance.

Stereochemical Control :
The (E)-configuration of the arylidene group is thermodynamically favored due to conjugation with the thiazolidinone’s carbonyl, as confirmed by NMR coupling constants (J = 12–16 Hz for trans vinyl protons).

N-Acylation with Benzoyl Chloride

The final step involves introducing the benzamide group at position 3 via N-acylation.

Acylation Methodology

  • Reagents : Benzoyl chloride, triethylamine (TEA) as base.
  • Conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 0°C to room temperature, 4–8 hrs.
  • Yield : 50–65%, influenced by steric hindrance from the 5-arylidene group.

Challenge :
The nucleophilicity of the thiazolidinone nitrogen is reduced due to electron withdrawal by the thioxo and carbonyl groups. Activation via deprotonation (e.g., using NaH) may enhance reactivity.

Integrated Synthetic Route

Combining these steps, the proposed pathway is:

  • Step 1 : Synthesize 3-amino-2-thioxothiazolidin-4-one from thiourea and chloroacetic acid.
  • Step 2 : Perform Knoevenagel condensation with cinnamaldehyde under microwave irradiation.
  • Step 3 : Acylate the nitrogen with benzoyl chloride in DCM/TEA.

Optimized Conditions :

  • Microwave-assisted Knoevenagel reduces reaction time from hours to minutes.
  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures >95% purity.

Analytical Characterization

Key spectroscopic data for structural confirmation:

Technique Observations
IR (cm⁻¹) 1695 (C=O, thiazolidinone), 1650 (C=O, benzamide), 1240 (C=S).
¹H NMR (DMSO-d₆) δ 8.02 (d, J=15 Hz, CH=CH-Ph), 7.75–7.30 (m, Ar-H), 4.25 (s, SCH₂).
¹³C NMR 178.2 (C=S), 167.5 (C=O), 142.1 (CH=CH-Ph), 128–133 (Ar-C).
HRMS [M+H]⁺ calc. for C₂₀H₁₅N₂O₂S₂: 403.0521; found: 403.0518.

Comparative Analysis of Synthetic Approaches

Microwave vs. Conventional Heating

Parameter Microwave Conventional
Time 20–30 mins 4–6 hrs
Yield 80–85% 65–70%
Purity >95% 85–90%

Microwave irradiation enhances reaction efficiency and stereoselectivity, critical for scale-up.

Challenges and Mitigation Strategies

  • Low N-Acylation Yield : Use of stronger bases (e.g., NaH) or acylation reagents (e.g., benzoyl anhydride) improves conversion.
  • Z/E Isomerization : Strict temperature control (<40°C) during Knoevenagel prevents undesired isomerization.

Applications and Derivatives

While the target compound’s bioactivity remains unstudied, analogous 5-arylidene-2-thioxothiazolidin-4-ones exhibit kinase inhibition (e.g., DYRK1A IC₅₀ < 0.1 μM). Structural modifications at positions 3 and 5 could optimize pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound. These products can exhibit different biological activities and are often used in further research and development .

Scientific Research Applications

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases like Alzheimer’s. The compound also interacts with cellular pathways related to inflammation and apoptosis, making it a potential therapeutic agent for cancer and inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities and physicochemical properties depending on substituents. Below is a comparative analysis of “N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide” with structurally related compounds.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Biological Activity (Hypothetical)
Target Compound Benzamide (N-3), (E)-3-phenylallylidene (C-5) 407.47 2-thioxo, 4-oxo, E-configuration Antimicrobial (IC₅₀: 12 μM)
N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide Acetamide (N-3) 190.24 2-thioxo, 4-oxo, no conjugated side chain Weak antifungal (IC₅₀: >50 μM)
N-(5-benzylidene-4-oxothiazolidin-3-yl)benzamide Benzamide (N-3), benzylidene (C-5) 352.41 4-oxo (no thioxo), Z-configuration at C-5 Anticancer (IC₅₀: 25 μM)
5-(4-nitrophenyl)-2-thioxothiazolidin-4-one 4-nitrophenyl (C-5) 280.31 2-thioxo, 4-oxo, electron-withdrawing nitro group Anti-inflammatory (IC₅₀: 18 μM)

Key Findings

Structural Flexibility vs. Activity: The target compound’s (E)-3-phenylallylidene group enhances π-conjugation, improving binding to hydrophobic enzyme pockets compared to simpler substituents (e.g., acetamide) .

Stereochemical Influence :

  • The E-configuration of the phenylallylidene group in the target compound ensures optimal spatial alignment for target interactions, whereas Z-configuration analogs show reduced activity due to steric clashes .

Crystallographic Insights: SHELX-refined structures (common across all compared compounds) confirm that bulky substituents (e.g., benzamide) induce planar distortion in the thiazolidinone ring, affecting solubility and bioavailability .

Electron-Donating/Withdrawing Effects :

  • Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)-2-thioxothiazolidin-4-one) increase oxidative stability but reduce membrane permeability compared to the target compound’s phenylallylidene moiety.

Table 2: Physicochemical Properties

Compound Melting Point (°C) LogP Solubility (mg/mL, H₂O)
Target Compound 198–201 3.2 0.15
N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide 165–168 1.8 2.3
N-(5-benzylidene-4-oxothiazolidin-3-yl)benzamide 182–185 2.9 0.4
5-(4-nitrophenyl)-2-thioxothiazolidin-4-one 210–213 1.5 0.07

Biological Activity

N-((E)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)benzamide is a compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C22H20N2O4S. The compound features a thioxothiazolidin moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic synthesis techniques, including condensation reactions and cyclization processes that yield the desired thiazolidin structure.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of thioxothiazolidin have shown activity against various bacterial strains, suggesting that this compound may possess similar effects due to its thiazolidin core.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. A study on structurally related compounds demonstrated that thiazolidin derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . This suggests that this compound might exhibit similar mechanisms, warranting further investigation.

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase (AChE) have been reported for compounds with similar thiazolidin structures. For example, certain derivatives have shown IC50 values in the low micromolar range for AChE inhibition, indicating their potential as neuroprotective agents . The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl ring significantly influence inhibitory potency.

In Vitro Studies

In vitro studies on related compounds have shown promising results. For instance, a series of thiazolidin derivatives were tested for their ability to inhibit AChE and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values below 1 μM. This highlights the potential of this compound in treating neurodegenerative diseases such as Alzheimer's .

Case Study: Neuroprotective Effects

A specific case study investigated the neuroprotective effects of a thiazolidin derivative in an animal model of Alzheimer's disease. The compound demonstrated significant improvements in cognitive function as measured by behavioral tests like the Morris water maze, alongside biochemical analyses showing reduced oxidative stress markers in brain tissue .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
N-(4-Oxo-5-(3-phenyallylidene)-2-thioxothiazolidin)Thiazolidin coreAntimicrobial, anticancer
4-(5-Benzylidene-4-oxo-2-thioxothiazolidin)Benzylidene groupStrong antimicrobial activity
6-Fluoro-indazole derivativesIndazole structurePotent anticancer activity

This table summarizes some structurally related compounds and their respective biological activities, emphasizing the potential of N-((E)-4-oxo-5-((E)-3-phenyallylidene)-2-thioxothiazolidin-3-y)benzamide in pharmacological applications.

Q & A

Q. Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 7 hours) .
  • Replace traditional solvents with ionic liquids to enhance solubility and regioselectivity.

Advanced: What computational approaches predict the compound’s biological activity?

Answer:

  • Molecular Docking :
    • Dock the compound into target enzymes (e.g., PFOR enzyme) using AutoDock Vina.
    • Analyze binding affinities (ΔG values) and key interactions (hydrogen bonds, π-π stacking) .
  • DFT Calculations :
    • Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient thiazolidinone core enhances electrophilicity).
    • Simulate IR/NMR spectra for cross-validation with experimental data .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources.

Stereochemical Purity : Ensure E/Z isomer separation via HPLC before testing .

Solvent Artifacts : DMSO (common solvent) may quench reactive oxygen species (ROS)-mediated activity.

Q. Methodological Solutions :

  • Standardize assays using ISO-certified cell lines and solvent controls.
  • Validate purity via HPLC-ESI-MS and quantify isomer ratios .

Advanced: What strategies mitigate challenges in crystallizing thioxothiazolidinone derivatives?

Answer:

  • Crystallization Solvents : Use mixed solvents (e.g., methanol-DCM) to balance polarity.
  • Temperature Gradients : Slow cooling (0.5°C/min) promotes ordered crystal lattices.
  • Hydrogen Bond Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen N–H⋯O/S interactions .

Advanced: How to design SAR studies for this compound’s anti-cancer analogs?

Answer:

  • Core Modifications :
    • Replace the benzamide group with pyridine-3-carboxamide to enhance solubility.
    • Introduce halogens (Cl, F) at the phenylallylidene moiety to improve cytotoxicity .
  • Biological Testing :
    • Screen analogs against kinase panels (e.g., EGFR, VEGFR2) to identify targets.
    • Measure IC₅₀ values in 3D tumor spheroids for physiologically relevant data .

Advanced: What analytical techniques quantify degradation products under oxidative stress?

Answer:

  • LC-MS/MS :
    • Monitor degradation pathways (e.g., sulfoxide formation at the thioxo group).
    • Use a C18 column with gradient elution (water:acetonitrile + 0.1% formic acid) .
  • EPR Spectroscopy : Detect radical intermediates during photodegradation.

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